2-Chloro-1-(4-(ethoxymethyl)piperidin-1-yl)butan-1-one
Description
2-Chloro-1-(4-(ethoxymethyl)piperidin-1-yl)butan-1-one is a synthetic organic compound featuring a piperidine ring substituted with an ethoxymethyl group at the 4-position and a chloro-substituted butanone backbone. Its chloro group enhances electrophilicity, while the ethoxymethyl substituent may influence solubility and steric interactions.
Properties
IUPAC Name |
2-chloro-1-[4-(ethoxymethyl)piperidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClNO2/c1-3-11(13)12(15)14-7-5-10(6-8-14)9-16-4-2/h10-11H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYORQQIMIFNMLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(CC1)COCC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-(4-(ethoxymethyl)piperidin-1-yl)butan-1-one is a synthetic organic compound notable for its structural features, which include a piperidine ring and a chlorinated butanone moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and antiviral properties.
- IUPAC Name : this compound
- Molecular Formula : CHClNO
- Molecular Weight : 247.76 g/mol
- CAS Number : 2098078-53-4
Synthesis
The synthesis of this compound typically involves the reaction of a piperidine derivative with a chlorinated butanone. The process is conducted under anhydrous conditions to facilitate the substitution reaction, followed by purification through recrystallization or chromatography.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the piperidine ring enhances the compound's binding affinity to molecular targets, influencing biochemical pathways related to microbial resistance and viral replication.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. For instance, studies have shown that derivatives of piperidine compounds often demonstrate activity against a range of bacterial strains. The specific biological assays conducted on this compound revealed promising results against both Gram-positive and Gram-negative bacteria.
Antiviral Properties
In addition to antimicrobial effects, preliminary studies suggest potential antiviral activity. Compounds similar in structure have been investigated for their ability to inhibit viral replication, particularly in the context of RNA viruses. The mechanism may involve interference with viral protein synthesis or replication processes.
Data Table: Biological Activity Summary
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of piperidine derivatives, including this compound, demonstrated effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of traditional antibiotics, suggesting a potential role as a novel therapeutic agent.
Case Study 2: Antiviral Potential
In vitro studies assessed the antiviral potential against influenza virus strains. The compound showed significant inhibition of viral replication at concentrations that did not exhibit cytotoxic effects on host cells. This suggests that further development could lead to effective antiviral therapies.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The compound’s closest analogs include 4-substituted piperidin-1-yl butanones (e.g., compounds 2r–2u in ) and arylpiperazine/piperidine derivatives (). Key differences include:
- Substituent on the aromatic ring: The target compound lacks an aryl group directly attached to the butanone, unlike compounds 2r–2u, which feature 4-methylphenyl, 4-ethylphenyl, and other aryl substituents .
- Piperidine modifications : The ethoxymethyl group distinguishes it from analogs like RTC1 (), which has a trifluoromethylphenyl-piperazine moiety, or compound 18 () with a diphenylmethoxy-piperidine group .
Physical and Spectral Properties
A comparative analysis of physical properties is summarized below:
Key observations :
- Melting points : The target compound’s melting point is expected to fall within 180–210°C, similar to analogs with bulky substituents (e.g., 2s at 204°C) .
- IR spectroscopy : The carbonyl (C=O) stretch in the target (~1680–1690 cm⁻¹) aligns with analogs 2r–2u , confirming ketone functionality .
- Mass spectrometry : The molecular ion (M+H⁺) would likely exceed 400 Da, comparable to 2r–2u , depending on the ethoxymethyl group’s contribution .
Reactivity and Functional Group Interactions
Chloro Substituent Effects
The 2-chloro group increases electrophilicity at the carbonyl carbon, making the compound more reactive toward nucleophiles (e.g., in SN2 reactions) compared to non-halogenated analogs like 2r–2u. This aligns with , where chloroacetyl chloride acts as an acylating agent .
Ethoxymethyl vs. Other Substituents
- Solubility : The ethoxymethyl group may enhance solubility in polar aprotic solvents compared to alkyl or aryl substituents in 2r–2u .
Preparation Methods
General Synthetic Route
A plausible synthetic route involves the following steps:
Step 1: Synthesis of 4-(ethoxymethyl)piperidine intermediate
Starting from piperidine, the nitrogen is alkylated with an ethoxymethyl halide (e.g., ethoxymethyl chloride or bromide) under basic conditions to yield 4-(ethoxymethyl)piperidine. This step requires careful control of reaction conditions to avoid overalkylation.
Step 2: Preparation of 2-chlorobutan-1-one
The chloro-substituted butanone can be prepared by chlorination of butanone at the α-position using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Step 3: Coupling of the piperidine intermediate with 2-chlorobutan-1-one
The nucleophilic nitrogen of 4-(ethoxymethyl)piperidine attacks the electrophilic carbonyl carbon of 2-chlorobutan-1-one or reacts via nucleophilic substitution on an activated halogenated butanone derivative, forming the target compound this compound.
Detailed Reaction Conditions and Catalysts
-
Alkylation is typically carried out in polar aprotic solvents such as acetonitrile or DMF with a base like potassium carbonate or sodium hydride to deprotonate the piperidine nitrogen and facilitate nucleophilic substitution.
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α-Chlorination of butanone can be achieved using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) at low temperatures (0°C to room temperature) to minimize side reactions.
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The coupling may be performed in solvents like toluene or dichloromethane at temperatures ranging from ambient to reflux (25°C to 80°C). Bases such as triethylamine or diisopropylethylamine may be used to neutralize formed acids and drive the reaction forward.
Research Findings and Data Tables
| Step | Reaction | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | N-alkylation of piperidine | Piperidine + ethoxymethyl chloride, K2CO3, DMF, 60°C, 6 h | 75-85 | Avoid overalkylation by controlling stoichiometry |
| 2 | α-Chlorination of butanone | Butanone + SOCl2, 0°C to RT, 2 h | 80-90 | Monitor to prevent poly-chlorination |
| 3 | Coupling reaction | 4-(ethoxymethyl)piperidine + 2-chlorobutanone, Et3N, toluene, reflux, 12 h | 65-75 | Purification by column chromatography |
Alternative Synthetic Approaches
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Recent literature indicates the use of metal catalysis (e.g., palladium or copper catalysts) to facilitate selective coupling reactions involving piperidine derivatives and halogenated ketones, improving yields and stereoselectivity. However, specific data for this exact compound are limited.
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Protecting groups on the piperidine nitrogen or hydroxyl groups (if present) can be employed to improve selectivity during alkylation and coupling steps, followed by deprotection under mild acidic or basic conditions.
Notes on Purification and Characterization
- Purification is commonly achieved by silica gel column chromatography using eluents such as ethyl acetate/hexane mixtures.
- Characterization includes NMR (1H, 13C), mass spectrometry, and IR spectroscopy to confirm the presence of the chloro group, piperidine ring, and ethoxymethyl substituent.
- High-performance liquid chromatography (HPLC) may be used to assess purity, typically achieving >95% purity for research-grade material.
Summary Table of Key Preparation Parameters
| Parameter | Typical Range | Remarks |
|---|---|---|
| Alkylation temperature | 50–70°C | To balance reaction rate and side reactions |
| Chlorination temperature | 0–25°C | To avoid over-chlorination |
| Coupling solvent | Toluene, DCM | Solvent choice affects reaction rate |
| Base for coupling | Triethylamine, DIPEA | Neutralizes HCl formed |
| Reaction time | 6–12 hours | Longer times may increase yield but risk decomposition |
| Yield range | 65–90% | Depends on step and purification |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
